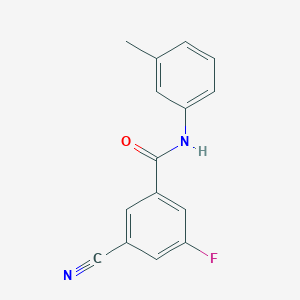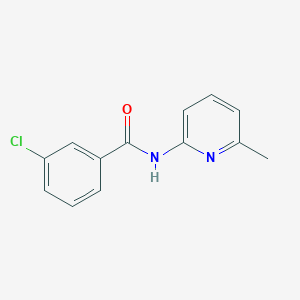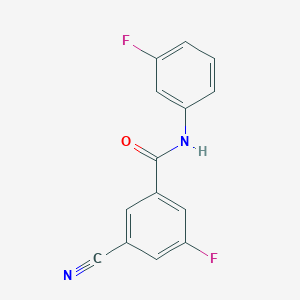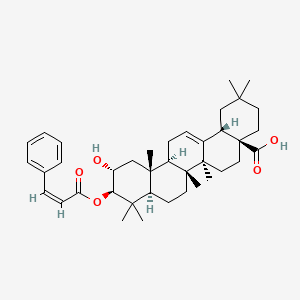
3-chlorophenyl 10H-phenothiazine-10-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chlorophenyl 10H-phenothiazine-10-carboxylate: is a chemical compound that belongs to the phenothiazine family Phenothiazines are known for their diverse applications in various fields, including medicine, agriculture, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorophenyl 10H-phenothiazine-10-carboxylate typically involves the following steps:
Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur in the presence of an oxidizing agent.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution using chlorobenzene and a suitable catalyst.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
Chemistry:
Photocatalysis: The compound can be used as a photocatalyst in various organic transformations, including oxidative coupling reactions.
Material Science: It is utilized in the development of novel materials for optoelectronic applications due to its unique photophysical properties.
Biology and Medicine:
Drug Development: Phenothiazine derivatives are explored for their potential therapeutic applications, including antipsychotic and antimicrobial activities.
Industry:
Mécanisme D'action
The mechanism of action of 3-chlorophenyl 10H-phenothiazine-10-carboxylate involves its interaction with various molecular targets. The phenothiazine core can interact with biological receptors, such as dopamine and serotonin receptors, leading to its potential therapeutic effects . The chlorophenyl and carboxylate groups may enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Phenothiazine: The parent compound with a simpler structure.
10-methylphenothiazine: A derivative with a methyl group at the nitrogen atom.
2-chlorophenothiazine: A derivative with a chlorine atom at the second position.
Uniqueness: 3-chlorophenyl 10H-phenothiazine-10-carboxylate is unique due to the presence of both a chlorophenyl group and a carboxylate group, which impart distinct chemical and physical properties
Propriétés
Formule moléculaire |
C19H12ClNO2S |
|---|---|
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
(3-chlorophenyl) phenothiazine-10-carboxylate |
InChI |
InChI=1S/C19H12ClNO2S/c20-13-6-5-7-14(12-13)23-19(22)21-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)21/h1-12H |
Clé InChI |
IXZXEECBRFSNPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)OC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



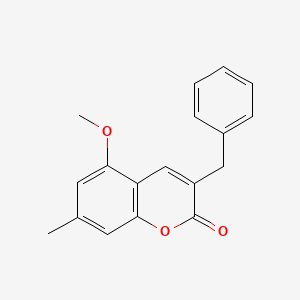
![3-benzyl-6-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B10842906.png)

![3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine](/img/structure/B10842914.png)
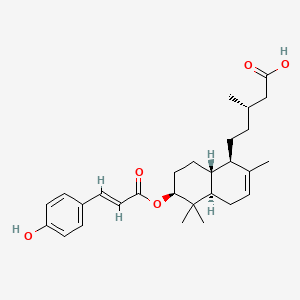

![3-Butyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol](/img/structure/B10842934.png)
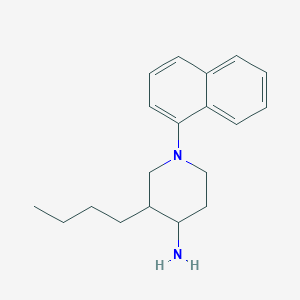
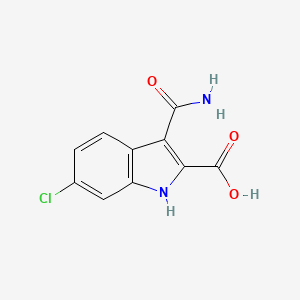
![3-Butyl-[1,4]oxazepan-(5Z)-ylideneamine](/img/structure/B10842952.png)
